N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide
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Overview
Description
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide is a complex organic compound that features a pyridazinone core linked to a naphthamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide typically involves multi-step organic reactions. One possible route could start with the preparation of the pyridazinone core, followed by the introduction of the pyridinyl group and finally the attachment of the naphthamide moiety. Each step would require specific reagents, catalysts, and conditions such as controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would be specific to the target and the type of activity exhibited by the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridazinone derivatives or naphthamide-containing molecules. Examples could be:
- 3-(pyridin-4-yl)pyridazin-6(1H)-one
- N-(2-naphthyl)-2-naphthamide
Uniqueness
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide is unique due to its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-22-9-8-21(18-10-13-24-14-11-18)26-27(22)15-3-12-25-23(29)20-7-6-17-4-1-2-5-19(17)16-20/h1-2,4-11,13-14,16H,3,12,15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBQDRDEDNMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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